[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate
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Overview
Description
[(1R,7S)-9-oxo-8-azabicyclo[520]nonan-8-yl]methyl butanoate is a chemical compound known for its unique bicyclic structure This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of rhodium (II) complexes and chiral Lewis acids to achieve high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions would result in derivatives with different functional groups.
Scientific Research Applications
[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: It is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of [(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate can be compared with other similar compounds, such as:
Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activities.
8-azabicyclo[3.2.1]octane Derivatives: These compounds have a similar core structure and are used in various synthetic and medicinal applications.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which can impart distinct biological and chemical properties.
Properties
CAS No. |
649765-30-0 |
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Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate |
InChI |
InChI=1S/C13H21NO3/c1-2-6-12(15)17-9-14-11-8-5-3-4-7-10(11)13(14)16/h10-11H,2-9H2,1H3/t10-,11+/m1/s1 |
InChI Key |
ZIVUDNBVJGEGOR-MNOVXSKESA-N |
Isomeric SMILES |
CCCC(=O)OCN1[C@H]2CCCCC[C@H]2C1=O |
Canonical SMILES |
CCCC(=O)OCN1C2CCCCCC2C1=O |
Origin of Product |
United States |
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